molecular formula C13H8N2O2 B11885504 3-Nitro-2-(phenylethynyl)pyridine CAS No. 947330-58-7

3-Nitro-2-(phenylethynyl)pyridine

Cat. No.: B11885504
CAS No.: 947330-58-7
M. Wt: 224.21 g/mol
InChI Key: FHKHJZAJFFRLKC-UHFFFAOYSA-N
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Description

3-Nitro-2-(phenylethynyl)pyridine is an organic compound with the molecular formula C13H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a phenylethynyl group (-C≡C-C6H5) at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(phenylethynyl)pyridine typically involves the nitration of 2-(phenylethynyl)pyridine. One common method is the reaction of 2-chloro-3-nitropyridine with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(phenylethynyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The phenylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are typically employed in the presence of bases like triethylamine.

Major Products Formed

    Reduction: 3-Amino-2-(phenylethynyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

3-Nitro-2-(phenylethynyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(phenylethynyl)pyridine is not fully understood. it is believed to interact with various molecular targets through its nitro and phenylethynyl groups. The nitro group can participate in redox reactions, while the phenylethynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Nitro-2-(phenylethynyl)pyridine can be compared with other nitropyridine derivatives and phenylethynyl-substituted compounds:

    3-Nitropyridine: Lacks the phenylethynyl group, making it less versatile in coupling reactions.

    2-(Phenylethynyl)pyridine: Lacks the nitro group, reducing its potential for redox reactions.

    3-Nitro-4-(phenylethynyl)pyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.

The unique combination of the nitro and phenylethynyl groups in this compound makes it a valuable compound in various fields of research.

Properties

CAS No.

947330-58-7

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-nitro-2-(2-phenylethynyl)pyridine

InChI

InChI=1S/C13H8N2O2/c16-15(17)13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10H

InChI Key

FHKHJZAJFFRLKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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